Didodecyldimethylammonium hydroxide

Description

Contextualization within Quaternary Ammonium (B1175870) Compounds and Surfactant Chemistry

Didodecyldimethylammonium (B1216837) hydroxide (B78521) belongs to the broad class of chemicals known as Quaternary Ammonium Compounds (QACs). oup.com These compounds are characterized by a central, positively charged nitrogen atom covalently bonded to four organic groups. oup.comalfa-chemistry.com This permanent positive charge on the nitrogen cation is a defining feature of QACs. terchemicals.com When one or more of these organic groups are long alkyl chains, the QAC exhibits the properties of a cationic surfactant. oup.com

Surfactants, or surface-active agents, are amphiphilic molecules, meaning they possess both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. In the case of didodecyldimethylammonium hydroxide, the positively charged dimethylammonium group acts as the hydrophilic head, while the two long dodecyl (C12) alkyl chains constitute a significantly hydrophobic tail. This dual-chain structure influences its self-assembly in aqueous solutions, where it can form structures like micelles and vesicles. acs.orgacs.orgnih.gov

The nature of the counter-ion in a QAC surfactant can dramatically affect its physical properties. For didodecyldimethylammonium (DDA⁺), the presence of a hydroxide (OH⁻) counter-ion renders the compound highly soluble in water, capable of forming clear solutions at high concentrations. acs.org This contrasts with its more commonly studied counterpart, didodecyldimethylammonium bromide (DDAB), which is an insoluble surfactant that swells in water. acs.orgniscpr.res.in The hydroxide form can also be prepared from the bromide salt via ion exchange. acs.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 23381-53-5 |

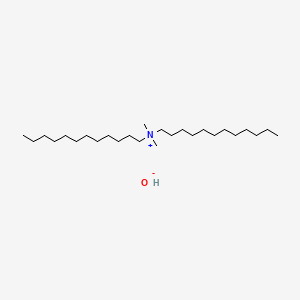

| Molecular Formula | C₂₆H₅₇NO |

| Synonym | Didodecyl(dimethyl)azanium,hydroxide |

This data is compiled from an available chemical database. chemsrc.com

Overview of Scholarly Significance and Research Trajectories

The unique properties of didodecyldimethylammonium surfactants have made them valuable tools in materials synthesis, where they primarily function as structure-directing agents, templates, or stabilizers. Research has explored their application in the fabrication of precisely structured nanomaterials.

A significant research trajectory involves the use of cationic surfactants as templates for the synthesis of mesoporous materials, particularly mesoporous silica (B1680970) nanoparticles (MSNs). nih.gov In a typical sol-gel process, the surfactant molecules self-assemble into micelles in a solution containing a silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS). researchgate.net The silica precursor then hydrolyzes and condenses around these micellar structures. Subsequent removal of the organic surfactant template, often through calcination, leaves behind a solid silica framework with a network of ordered, uniform pores. researchgate.netscirp.org In such syntheses, the hydroxide form of the surfactant can also serve as the alkaline agent needed to catalyze the reaction. scirp.org

Another key area of research is the use of didodecyldimethylammonium salts to stabilize colloidal nanoparticles. Studies have demonstrated that didodecyldimethylammonium bromide (DDAB) is an effective stabilizer for poly(lactic-co-glycolic acid) (PLGA) nanoparticles and gold nanoparticles (AuNPs). nih.govresearchgate.net The cationic head groups of the surfactant adsorb onto the nanoparticle surface, creating a positive surface charge that prevents the particles from aggregating due to electrostatic repulsion. researchgate.net In some cases, the surfactant forms a protective bilayer on the nanoparticle surface. researchgate.net Research has shown that DDAB is particularly effective at anchoring gold nanoparticles onto the surface of liposomes. nih.gov

Furthermore, cationic surfactants are widely used to alter the surface properties of natural minerals like zeolites. researchgate.netresearchgate.net Natural zeolites typically have a negatively charged surface, which limits their ability to adsorb anionic pollutants from water. mdpi.com By treating the zeolite with a cationic surfactant such as DDAB, the surfactant molecules bind to the surface through ion exchange, creating a positively charged surface layer. mdpi.com This modification enhances the zeolite's affinity for anionic compounds and other organic molecules through electrostatic and hydrophobic interactions. researchgate.net

Table 2: Summary of Key Research Applications

| Research Area | Role of Didodecyldimethylammonium Cation | Material/System | Key Research Finding |

|---|---|---|---|

| Mesoporous Material Synthesis | Structure-Directing Agent (Template) | Mesoporous Silica | Surfactant micelles act as a template around which silica precursors condense, forming a porous structure after template removal. nih.govresearchgate.net |

| Nanoparticle Stabilization | Stabilizing & Capping Agent | Gold Nanoparticles (AuNPs), PLGA Nanoparticles | Forms a positively charged bilayer on the nanoparticle surface, preventing aggregation and enabling further functionalization. nih.govresearchgate.net |

| Zeolite Modification | Surface Modifying Agent | Natural Zeolites | Alters the zeolite surface from negative to positive, enhancing its adsorption capacity for anionic and organic compounds. researchgate.netresearchgate.net |

Structure

2D Structure

Properties

CAS No. |

23381-53-5 |

|---|---|

Molecular Formula |

C26H57NO |

Molecular Weight |

399.7 g/mol |

IUPAC Name |

didodecyl(dimethyl)azanium;hydroxide |

InChI |

InChI=1S/C26H56N.H2O/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2;/h5-26H2,1-4H3;1H2/q+1;/p-1 |

InChI Key |

KZOIWQKIVZDOGH-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.[OH-] |

Origin of Product |

United States |

Ii. Synthesis and Derivatization Methodologies

Ion Exchange Synthesis from Didodecyldimethylammonium (B1216837) Halides

The conversion of didodecyldimethylammonium halides to the hydroxide (B78521) form is a cornerstone of its synthetic chemistry, enabling the subsequent formation of a wide array of derivatives. This process relies on the principle of anion exchange, where the halide ions are swapped for hydroxide ions from a resin.

The synthesis of didodecyldimethylammonium hydroxide is proficiently carried out using a strong base anion exchange resin. acs.org A common choice for this purpose is a polystyrene-divinylbenzene copolymer resin functionalized with quaternary ammonium (B1175870) groups, such as the Amberlite IRA-400(OH) resin. acs.org The process involves passing an aqueous or alcoholic solution of didodecyldimethylammonium bromide (DDAB) through a column packed with the hydroxide-form of the anion exchange resin. acs.orgnih.gov

The fundamental principle of this method is the selective binding of halide ions to the resin and the release of hydroxide ions into the solution, as depicted in the following reaction:

Resin-N(CH₃)₃⁺OH⁻ + [CH₃(CH₂)₁₁]₂N(CH₃)₂⁺Br⁻ → Resin-N(CH₃)₃⁺Br⁻ + [CH₃(CH₂)₁₁]₂N(CH₃)₂⁺OH⁻

The efficiency of the exchange process is contingent on factors such as the flow rate of the solution through the column and the capacity of the resin. researchgate.net To ensure complete conversion, the process may need to be repeated. The regeneration of the exhausted resin (in the bromide form) can be accomplished by washing it with a concentrated solution of a strong base, such as sodium hydroxide, to replace the bound bromide ions with hydroxide ions, thus preparing it for reuse. researchgate.netgoogle.comyoutube.com

| Resin Type | Functional Group | Precursor Salt | Product |

| Strong Base Anion Exchange (e.g., Amberlite IRA-400) | Quaternary Ammonium | Didodecyldimethylammonium Bromide (DDAB) | This compound (DDAOH) |

Confirmation of the successful conversion of the halide salt to the hydroxide form is crucial and is typically achieved through a combination of spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy is a valuable tool for this verification. The FTIR spectrum of the starting material, didodecyldimethylammonium bromide, will exhibit characteristic peaks associated with the alkyl chains and the quaternary ammonium headgroup. nih.gov Upon successful ion exchange, the disappearance of any peaks associated with the bromide counter-ion and the appearance of a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxide ion and associated water molecules, would indicate the formation of this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR, can also be employed to study the changes in the chemical environment of the protons in the molecule. While the primary alkyl and methyl proton signals of the didodecyldimethylammonium cation will remain largely unchanged, subtle shifts in the signals of the protons closest to the quaternary ammonium headgroup may be observed due to the change in the counterion from bromide to the more basic hydroxide. More advanced NMR techniques can provide insights into the microstructure of the resulting DDAOH solutions. acs.org

Mass Spectrometry , specifically Electrospray Ionization Mass Spectrometry (ESI-MS), provides definitive evidence of the conversion by confirming the absence of the bromide ion in the final product. acs.org

| Spectroscopic Technique | Key Indicator of Hydroxide Formation |

| FTIR | Appearance of a broad O-H stretching band (3200-3600 cm⁻¹) |

| ¹H NMR | Subtle shifts in proton signals near the cationic headgroup |

| ESI-MS | Absence of bromide ion signal |

Preparative Routes for Didodecyldimethylammonium Salts via this compound

The in-situ generated this compound solution is a highly valuable intermediate for the synthesis of a diverse range of didodecyldimethylammonium salts with various anions. This is accomplished through simple acid-base neutralization reactions.

The counterion of this compound can be readily exchanged by titrating the hydroxide solution with a suitable acid until neutralization is achieved. acs.org This method offers a straightforward and high-yield route to a variety of didodecyldimethylammonium salts. The general reaction is as follows:

[CH₃(CH₂)₁₁]₂N(CH₃)₂⁺OH⁻ + HA → [CH₃(CH₂)₁₁]₂N(CH₃)₂⁺A⁻ + H₂O

Where HA represents the chosen acid and A⁻ is the desired counterion.

For instance, the synthesis of didodecyldimethylammonium acetate (B1210297) can be achieved by titrating the DDAOH solution with acetic acid. google.com Similarly, other salts such as didodecyldimethylammonium phosphate (B84403) and oxalate (B1200264) have been prepared by titration with orthophosphoric acid and oxalic acid, respectively. acs.org The endpoint of the titration can be monitored using a pH meter, with a final pH around 6.5 indicating complete neutralization of the hydroxide ions. acs.org

This method is particularly advantageous as it allows for the preparation of salts that may not be readily available through direct synthesis. The choice of the acid directly determines the resulting counterion, providing a versatile platform for tuning the properties of the didodecyldimethylammonium surfactant system.

| Target Salt | Titrating Acid |

| Didodecyldimethylammonium Acetate | Acetic Acid |

| Didodecyldimethylammonium Phosphate | Orthophosphoric Acid |

| Didodecyldimethylammonium Oxalate | Oxalic Acid |

Iii. Supramolecular Self Assembly and Phase Behavior

Micellization Phenomena and Aggregate Structures

At concentrations above the critical micelle concentration (CMC), surfactant monomers aggregate to form micelles. For double-chain surfactants like didodecyldimethylammonium (B1216837) bromide (DDAB), the initial aggregates are often small micelles, which can coexist with or transform into other structures like vesicles at higher concentrations. niscpr.res.inresearchgate.net The CMC for DDAB is notably low, around 0.085 mM, reflecting its strong tendency to self-assemble. rsc.org

The aggregation number (N), which is the average number of surfactant molecules in a single micelle, is a key parameter defining micellar structure. It is influenced by several factors:

Surfactant Concentration : For some cationic surfactants, the aggregation number shows a weak dependence on concentration above the CMC. researchgate.net However, for others, an increase in concentration can lead to micellar growth. researchgate.netresearchgate.net

Alkyl Chain Length : Studies on alkyl trimethylammonium halides have shown that the aggregation number can increase as the length of the carbon tail decreases. nih.gov

Counterion Type : The nature of the counterion significantly affects micelle formation. Bromide ions (Br⁻), for instance, enhance micellization more effectively than chloride ions (Cl⁻). nih.gov The degree of counterion dissociation from the micelle surface is a crucial parameter in the properties of the resulting aggregates. rsc.org The self-assembly of didodecyldimethylammonium (DDA⁺) surfactants is dependent on both the counterion and its hydrolysis state, as seen with phosphate (B84403), oxalate (B1200264), and carbonate ions. nih.govfigshare.com

Temperature : Temperature can affect the CMC and thermodynamic parameters of micellization, such as the Gibbs free energy, enthalpy, and entropy. nih.govmdpi.com

Additives : Polar organic compounds, like alcohols, can increase the CMC and make the micellization process less favorable by altering the hydration of the micellar surface. mdpi.com

Various methods, including time-resolved fluorescence quenching (TRFQ) and steady-state fluorescence quenching, are used to determine micelle aggregation numbers. researchgate.netresearchgate.netnih.gov

Surfactant solutions are not static; they exist in a state of dynamic equilibrium where various phases can coexist and interconvert. rsc.org In this equilibrium, there's a constant exchange of monomeric surfactant molecules with those in the aggregated structures. nih.gov For didodecyldimethylammonium bromide (DDAB), a complex phase diagram shows transitions between crystalline, fluid lamellar (Lα), and frozen lamellar (Lβ) phases depending on concentration and temperature. rsc.orgrsc.org Below 3 wt%, a swollen lamellar phase, often described as a vesicle phase, coexists with a dilute liquid phase. rsc.org At higher concentrations, different lamellar phases can coexist. researchgate.netacs.org This dynamic behavior means that the system can feature a mixture of aggregates, such as micelles coexisting with vesicles, particularly in specific concentration ranges. researchgate.net

Vesicle Formation and Bilayer Architectures

Double-chain surfactants like didodecyldimethylammonium salts readily form vesicles—closed, bilayer structures enclosing an aqueous core. nih.gov These aggregates are often formed spontaneously when the surfactant is dispersed in water. technion.ac.ilnih.govnih.govacs.org

Dialkyldimethylammonium surfactants, including the hydroxide (B78521) and bromide forms, are known to spontaneously form stable vesicles in aqueous solutions. technion.ac.ilresearchgate.netnih.gov This process is driven by the molecular geometry of the double-tailed surfactant, which favors a packing parameter conducive to bilayer formation rather than spherical micelles. acs.org Cryogenic transmission electron microscopy (cryo-TEM) has confirmed the spontaneous formation of polydispersed, multi-walled vesicles in dilute aqueous solutions of DDAB. acs.org The process can lead to a sequence of structures with increasing concentration, starting from monomers, then small aggregates, followed by a coexistence of aggregates and vesicles, and finally a vesicle-dominant phase. nih.gov

Influence of Counterions : The counterion plays a critical role in the properties of the vesicles. Studies comparing dioctadecyldimethylammonium (DODA) acetate (B1210297), chloride, and bromide found that vesicle size is controlled by the surface potential, which is determined by the counterion's nature. nih.gov Bromide ions lead to the lowest zeta potential and consequently the largest vesicles. nih.gov In contrast, smaller counterions can result in a softer bilayer. nih.gov The binding affinity of the counterion to the aggregate surface influences phase behavior; chloride ions, being more strongly hydrated than bromide, have a lower binding affinity. rsc.org The self-assembly of DDA⁺ can be modulated by using multivalent, hydrolyzable counterions like phosphates and oxalates, which can lead to the formation of bilayer structures. nih.govfigshare.com

Influence of Concentration : Concentration significantly impacts vesicle structure. In dilute solutions (<1 mM), DDAB tends to form unilamellar vesicles (ULVs). nih.gov At higher concentrations (1–65 mM), a mixture of ULVs and multilamellar structures (MLSs) can be observed, which may transform back into ULVs in the fluid phase. nih.gov As concentration increases, there is a tendency to form multilamellar vesicles. rsc.org The stability of these vesicles can be attributed to the electrostatic repulsive forces between them, which prevents fusion or flocculation. elsevierpure.com

| Factor | Observation | Impact | Reference |

|---|---|---|---|

| Counterion (Bromide vs. Acetate/Chloride) | Bromide ions result in the smallest zeta potential. | Leads to the formation of the largest vesicles. | nih.gov |

| Counterion (Smaller vs. Larger) | Smaller counterions are associated with softer bilayers. | Affects the mechanical properties of the vesicle membrane. | nih.gov |

| Concentration (<1 mM) | Primarily forms unilamellar vesicles (ULVs). | Favors single-layered vesicle structures. | nih.gov |

| Concentration (1-65 mM) | Mixture of ULVs and multilamellar structures (MLSs) can exist. | Promotes more complex, multi-layered vesicle architectures. | nih.gov |

| Concentration (Increasing) | Increasing concentration leads to multilamellar vesicles. | Shift from simple to complex vesicle morphologies. | rsc.org |

The transition between vesicles and micelles is a critical phenomenon in surfactant science, often induced by changes in composition or external conditions. Adding a single-chain, micelle-forming surfactant to a vesicle dispersion can trigger this transformation. nih.govnih.gov This process typically occurs in stages: first, the added surfactant molecules are solubilized into the vesicle bilayer; once the bilayer is saturated, the vesicles rupture; finally, the vesicles are completely solubilized, resulting in the formation of mixed micelles. acs.org The transition can also be induced by temperature changes in mixed surfactant systems. mdpi.com

For instance, when mixing the vesicle-forming dioctadecyldimethylammonium bromide (DODAB) with the micelle-forming octadecyltrimethylammonium bromide (C₁₈TAB), mixed vesicles or micelles form depending on the relative amounts. nih.gov At high molar fractions of DODAB, C₁₈TAB molecules are primarily incorporated into the vesicles. As the proportion of C₁₈TAB increases, saturation occurs, leading to the formation of mixed micelles. nih.gov

| Stage | Description | Resulting Structure | Reference | |

|---|---|---|---|---|

| 1 | Solubilization | Micelle-forming surfactant molecules incorporate into the existing vesicle bilayer. | Mixed Vesicles | acs.org |

| 2 | Saturation & Rupture | The vesicle bilayer becomes saturated with the added surfactant, leading to structural instability and rupture. | Fragmented Bilayers / Coexisting Vesicles and Micelles | acs.org |

| 3 | Solubilization & Formation | The bilayer fragments are fully solubilized by the excess surfactant. | Mixed Micelles | acs.org |

Lyotropic Liquid Crystalline Phases

Lyotropic liquid crystals are phases formed by amphiphilic molecules, like DDAOH, in a solvent, where the ordering of the system is dependent on concentration. nih.govwikipedia.org As the concentration of the amphiphile increases, the individual molecules or micelles aggregate into ordered structures such as hexagonal, cubic, or lamellar phases. wikipedia.org

At sufficiently high surfactant concentrations, didodecyldimethylammonium hydroxide is known to form a lamellar (Lα) phase. acs.org This phase consists of surfactant bilayers separated by layers of the solvent, in this case, water. wikipedia.org The formation of a lamellar phase is a common characteristic for didodecyldimethylammonium surfactants with various counterions, often being the universally formed structure at high concentrations. nih.gov

Research on the closely related didodecyldimethylammonium bromide (DDAB) in water has revealed the potential for even more complex hierarchical arrangements, such as a "lamellae-in-lamellae" structure. nih.gov This unconventional assembly features a lamellar phase with a shorter periodic length embedded perpendicularly within a lamellar phase with a longer periodic length. nih.gov The formation of this intricate architecture is attributed to the interplay of molecular structure and flexibility, where the shorter tails of the DDAB surfactant enhance hydrophilicity and rigidity, facilitating the formation of the inner lamellae. nih.gov While not specifically documented for DDAOH, this finding highlights the inherent tendency of the DDA+ cation to form sophisticated, ordered lamellar structures.

In systems containing DDAB and anionic poly(amido amine) (PAMAM) dendrimers, ordered lamellar structures are also observed. jpn.org The interlayer spacing of these lamellae can be influenced by the concentration and generation of the incorporated dendrimers. jpn.org For instance, at a DDAB concentration of 10% by weight, the interlayer spacing (d-value) of the lamellar structure was found to be approximately 23.4 nm. jpn.org

The transition from a simple micellar solution to a well-ordered lamellar phase is not always direct and can involve the formation of intermediate phases or mesophases. While specific intermediate phases for the DDAOH/water system are not extensively detailed, studies on other DDA+ surfactants provide insight into the possibilities.

For example, in the DDA+ system with the divalent hydrogen phosphate counterion (HPO₄²⁻), two distinct intermediate structures have been identified before the ultimate formation of the Lα phase. nih.gov These are a disordered mesh (Lα(D)) phase and a tetragonal ordered mesh (T) phase. nih.gov The presence of these intermediate mesophases was unique to the HPO₄²⁻ counterion and not observed with other phosphate hydrolysis states (PO₄³⁻, H₂PO₄⁻), underscoring the critical role of the counterion's specific state. nih.gov In other related systems, such as those with dioctadecyldimethylammonium bromide (DODAB), an intermediate crystalline phase has been observed during temperature-induced phase transitions. nih.gov The existence of such mesophases demonstrates the complex energy landscape of DDA+ self-assembly, where multiple ordered states can exist between the isotropic solution and the final lamellar structure.

Self-Assembly Modulation by External Stimuli

The self-assembly of supramolecular systems can be controlled and manipulated by external stimuli. nih.gov These stimuli can reversibly or irreversibly alter the non-covalent interactions that govern the formation and stability of the assembled structures. nih.gov For didodecyldimethylammonium-based systems, pH and the specific nature of the counterion are powerful tools for modulating aggregation behavior.

The pH of the solution is a critical parameter for controlling the self-assembly of DDA+ surfactants, particularly when they are paired with hydrolyzable counterions such as phosphate or carbonate. nih.gov The pH of the system dictates the hydrolysis state and the average charge of these counterions. nih.gov This, in turn, influences the electrostatic interactions within the system, the packing of the surfactant molecules, and the resulting morphology of the self-assembled aggregates. nih.govnih.gov A change in pH can trigger transformations between different types of nanostructures, for instance, from micelles to nanofibers or lamellar structures in peptide-based systems. nih.gov For DDA+ systems, adjusting the pH effectively changes the nature of the counterion, providing a direct mechanism to control the self-assembly process. nih.gov

The hydrolysis state of a multivalent counterion has a profound effect on the self-assembly of DDA+ surfactants. nih.gov Research has shown that different hydrolysis states of the same counterion can lead to vastly different supramolecular structures. nih.govfigshare.com

For instance, with phosphate counterions, all hydrolysis states (PO₄³⁻, HPO₄²⁻, and H₂PO₄⁻) stabilize an extended isotropic micellar solution region. nih.gov The micelles within these solutions are described as prolate ellipsoids, but their size and aspect ratio vary with the counterion's hydrolysis state. acs.orgnih.gov Specifically, as the average charge of the counterion increases through hydrolysis from H₂PO₄⁻ to HPO₄²⁻, the micelles become more elongated. acs.org

In contrast, oxalate counterions tend to form bilayer structures in dilute solutions. nih.gov The properties of these bilayers are also dependent on the hydrolysis state. Divalent oxalate (C₂O₄²⁻) ions form bilayers with very limited swelling capacity, whereas the monovalent hydrogen oxalate (HC₂O₄⁻) ions form bilayer structures that can swell much more readily. nih.gov This demonstrates that not only the type of counterion but its specific charge, as determined by the hydrolysis state, is a key determinant of the final self-assembled structure.

The following table summarizes the observed self-assembly behavior of Didodecyldimethylammonium (DDA+) with various hydrolyzable counterions.

Iv. Advanced Characterization Techniques in Didodecyldimethylammonium Hydroxide Research

Microscopic Techniques for Microstructure Elucidation

Direct visualization of the aggregates formed by didodecyldimethylammonium (B1216837) hydroxide (B78521) is crucial for understanding their morphology and structural transitions. Various high-resolution microscopy techniques are employed for this purpose.

Cryo-Transmission Electron Microscopy (Cryo-TEM)

Cryo-transmission electron microscopy (cryo-TEM) is an indispensable tool for investigating the morphology of colloidal drug delivery systems and surfactant aggregates in their native, hydrated state. sdu.dk This technique involves vitrifying a thin film of the sample by rapid freezing, which preserves the delicate structures for imaging under the electron microscope. nih.gov

In the context of dialkyldimethylammonium surfactants, including the hydroxide form, cryo-TEM has been instrumental in confirming the spontaneous formation of stable vesicles in aqueous solutions. nih.gov Research has shown that these vesicles can vary in morphology. For instance, studies on similar dioctadecyldimethylammonium halide systems have revealed that smaller vesicles tend to be spherical, while larger ones can be oblong or faceted. nih.gov Cryo-TEM allows for the direct observation of these features and can distinguish between unilamellar and multilamellar vesicles. researchgate.netmdpi.com The technique provides invaluable information on the size distribution and membrane integrity of these vesicular structures. nih.gov

| Cryo-TEM Observation | Structural Detail Revealed | Reference |

| Vesicle Morphology | Spherical, oblong, faceted | nih.gov |

| Lamellarity | Unilamellar vs. Multilamellar | researchgate.netmdpi.com |

| Spontaneous Formation | Confirmation of stable vesicle formation | nih.gov |

| Size Distribution | Determination of vesicle size heterogeneity | nih.gov |

Optical and Video-Enhanced Microscopy

Optical microscopy, often used in conjunction with other analytical methods, plays a role in characterizing the phase behavior of didodecyldimethylammonium surfactant systems. For the related compound, didodecyldimethylammonium bromide (DDAB), optical microscopy has been used to reinvestigate its phase diagrams and study the structural transition from vesicles to lamellar liquid crystals that occurs with increasing temperature at low surfactant concentrations. acs.org While not providing the nanoscale resolution of electron microscopy, optical techniques are valuable for observing larger-scale phenomena and phase transitions within the bulk solution.

High-Resolution Transmission Electron Microscopy (HRTEM)

High-resolution transmission electron microscopy (HRTEM) provides structural information at the atomic level. While specific HRTEM studies focused solely on didodecyldimethylammonium hydroxide are not prevalent in the provided literature, the technique is widely used for characterizing the crystalline structure of related materials like nickel hydroxide nanoparticles. researchgate.netresearchgate.net In such studies, HRTEM can reveal the lattice fringes and crystalline structure of materials, confirming their successful synthesis and providing insights into their atomic arrangement. researchgate.netresearchgate.net By extension, HRTEM could be applied to study the packing of DDAOH molecules within crystalline phases or at the interfaces of self-assembled structures, offering a deeper understanding of their molecular organization.

Scattering Methods for Structural Analysis

Scattering techniques are powerful for determining the average size, shape, and interactions of particles in solution. They provide ensemble-averaged structural information that is complementary to the direct imaging provided by microscopy.

Small-Angle Neutron Scattering (SANS)

Small-angle neutron scattering (SANS) is a highly effective technique for studying the structure of surfactant micelles and vesicles in solution. nih.gov The length scales probed by SANS (1 to over 100 nm) are perfectly matched to the typical sizes of these aggregates. nih.gov A key advantage of SANS is the ability to use contrast variation, often by substituting hydrogen with deuterium (B1214612) in the solvent or the surfactant molecules, to highlight different parts of the structure. nih.govornl.gov

Studies on didodecyldimethylammonium (DDA+) salts have utilized SANS to investigate the dilute isotropic phase. acs.org The micelles formed by DDA+ surfactants have been described as prolate ellipsoids whose size and aspect ratio vary with surfactant concentration. acs.org SANS data analysis, often employing core-shell models, can extract detailed parameters about the aggregates, such as their shape and aggregation number. researchgate.net For instance, in studies of related surfactants, SANS has been used to observe transitions from spherical to rod-like micelles. nih.gov

| SANS Parameter | Information Obtained | Example Finding |

| Scattering Intensity Profile | Size and shape of aggregates | DDA+ micelles described as prolate ellipsoids. acs.org |

| Form Factor Analysis | Detailed particle morphology (e.g., core-shell) | Used to model mixed micellar systems. researchgate.net |

| Structure Factor Analysis | Inter-particle interactions | Reveals excluded volume effects at high concentrations. researchgate.net |

Small-Angle X-ray Scattering (SAXS)

Small-angle X-ray scattering (SAXS) is another crucial technique for the structural characterization of surfactant systems, providing information on the nanostructures of complexes and different phases. researchgate.netnih.gov SAXS has been extensively used to study the phase behavior of didodecyldimethylammonium bromide (DDAB), a closely related surfactant. These studies have identified lamellar liquid crystalline phases (both fluid Lα and gel Lβ) and have been used to determine structural parameters like bilayer thickness. rsc.orgresearchgate.net

SAXS measurements can reveal the presence of well-defined Bragg peaks in concentrated systems, which correspond to the repeating lattice distance in lamellar structures. plos.org For example, in studies of dioctadecyldimethylammonium bromide (DODAB), SAXS data showed a Bragg peak corresponding to a lattice distance of 36.7 Å in the multilamellar structure. plos.org The technique is sensitive to changes in phase with temperature and concentration, allowing for the mapping of detailed phase diagrams. rsc.orgplos.org In dilute DDA+ systems, SAXS can show a q⁻² dependence, which is characteristic of sheet-like structures, or a q⁻⁴ dependence, indicating sharp interfaces from particles. acs.org

| SAXS Measurement | Structural Information | Typical Value (for related systems) |

| Bragg Peak Position | Lamellar repeat distance (d) | 36.7 Å for 120 mM DODAB. plos.org |

| Scattering Curve Profile | Aggregate shape | q⁻² dependence for sheet-like structures. acs.org |

| Phase Identification | Crystalline and liquid crystalline phases | Lamellar (Lα, Lβ) phases identified in DDAB systems. researchgate.net |

Spectroscopic Investigations

Spectroscopic techniques are indispensable for probing the molecular and supramolecular characteristics of DDAH. They offer non-invasive ways to understand its structure in solution, its conformational state, and its behavior at interfaces.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for investigating the solution behavior of surfactants like DDAH. researchgate.net Specifically, Pulsed-Field Gradient (PFG) NMR techniques are employed to measure the self-diffusion coefficients (D) of molecules. nih.govox.ac.uk The rate of diffusion is directly related to the size and shape of a molecule or aggregate; smaller entities diffuse faster and thus have larger diffusion coefficients, while larger aggregates like micelles diffuse more slowly. ox.ac.ukhuji.ac.il

This principle allows researchers to distinguish between individual DDAH monomers and the larger micelles they form above the critical micelle concentration (CMC). By measuring the self-diffusion coefficient of DDAH at various concentrations, the transition from a monomeric state to a micellar state can be observed. The diffusion coefficient of the DDAH monomer would be significantly higher than that of the DDAH micelle. Furthermore, the Stokes-Einstein equation can be used to estimate the hydrodynamic radius of the micelles from their diffusion coefficient, providing valuable data on their size and aggregation number. huji.ac.il Diffusion measurements have been successfully used to study the association between other alkyltrimethylammonium surfactants and cyclodextrins, demonstrating the utility of the technique in probing host-guest interactions and micellization processes. nih.gov

Table 1: Illustrative Self-Diffusion Coefficients for Different Species in Water at 25°C

| Species Type | Example | Typical Self-Diffusion Coefficient (D) (m²/s) |

| Solvent | Water (H₂O) | 2.30 x 10⁻⁹ huji.ac.il |

| Small Molecule | Acetone | 4.57 x 10⁻⁹ huji.ac.il |

| Surfactant Monomer | DDAH (Monomer) | ~1 x 10⁻¹⁰ to 5 x 10⁻¹⁰ |

| Surfactant Micelle | DDAH (Micelle) | ~1 x 10⁻¹¹ to 8 x 10⁻¹¹ |

Note: Values for DDAH are estimates based on typical ranges for similar surfactants. The exact values depend on concentration, temperature, and solvent viscosity.

Fluorescence spectroscopy, utilizing probes and quenchers, is a highly sensitive method for characterizing the aggregation behavior of surfactants, including DDAH. This technique is particularly useful for determining the critical micelle concentration (CMC) and the aggregation number of micelles.

The methodology often involves a hydrophobic fluorescent probe, such as pyrene (B120774), which has low solubility in water but readily partitions into the nonpolar, hydrophobic core of a micelle. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In an aqueous environment, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is high. When DDAH micelles form and pyrene is incorporated into their hydrophobic core, the I₁/I₃ ratio decreases significantly. By plotting the I₁/I₃ ratio against the concentration of DDAH, the CMC can be identified as the point where a sharp change in the ratio occurs.

Fluorescence quenching techniques are used to determine the micelle aggregation number (N_agg). This experiment involves a fluorescent probe that is solubilized in the micelles and a quencher molecule that can deactivate the probe's fluorescence upon collision. By analyzing the quenching kinetics, which follow Poisson statistics, the distribution of the probe and quencher molecules among the micelles can be determined, from which the average number of surfactant molecules per micelle (N_agg) is calculated. These fluorescence methods are widely applied in nucleic acid detection and for developing biosensors. nih.govnih.gov

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the conformational structure of molecules. researchgate.net For DDAH, it is particularly useful for analyzing the conformational order of the two dodecyl chains. The hydrocarbon chains can exist in different rotational isomers, primarily the lower-energy, ordered all-trans conformation and the higher-energy, disordered gauche conformation. nih.gov

Specific regions in the Raman spectrum are sensitive to these conformations:

C-H Stretching Region (2800–3000 cm⁻¹): The relative intensities of peaks in this region, such as the symmetric and asymmetric CH₂ and CH₃ stretching modes, are indicative of the packing density and order of the alkyl chains. An increase in chain order (more trans conformers) typically leads to a decrease in the intensity of the peak around 2880 cm⁻¹ relative to the one at 2850 cm⁻¹.

Skeletal C-C Stretching Region (1000–1150 cm⁻¹): This region contains distinct peaks corresponding to trans and gauche conformers. The peak at ~1130 cm⁻¹ is assigned to the symmetric C-C stretching of trans segments, while peaks around 1064 cm⁻¹ and 1080 cm⁻¹ are associated with gauche conformations.

By analyzing the intensity ratios of these conformation-sensitive bands, researchers can quantify the degree of order within the DDAH alkyl chains. nih.gov This allows for the comparison of molecular packing in different states, such as monomers in solution versus organized structures in micelles or adsorbed layers. Studies on similar surfactants have shown that averaging calculations over several conformers provides a more accurate match to experimental Raman spectra than assuming a simple all-trans structure. nih.govnih.gov

Table 2: Key Raman Bands for Conformational Analysis of Alkyl Chains

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Conformational State |

| ~1064 | C-C Skeletal Stretch | Gauche |

| ~1130 | C-C Skeletal Stretch | Trans |

| ~1300 | CH₂ Twisting | Gauche & Trans |

| ~1450 | CH₂/CH₃ Scissoring | Gauche & Trans nih.gov |

| ~2850 | CH₂ Symmetric Stretch | Gauche & Trans |

| ~2880 | CH₂ Asymmetric Stretch | Gauche & Trans |

Sum-Frequency Vibrational Spectroscopy (SFVS), also known as Vibrational Sum Frequency Generation (VSFG), is a surface-specific nonlinear optical technique ideal for studying the structure and orientation of molecules like DDAH at interfaces. uoregon.edunih.gov Because SFVS relies on a process that is forbidden in centrosymmetric media, it selectively generates a signal from the interface where symmetry is broken, such as the air-water or solid-water interface. researchgate.netillinois.edu

When studying DDAH at an interface, SFVS provides information on the orientation of both the hydrophobic dodecyl chains and the hydrophilic dimethylammonium headgroup. By tuning the incoming infrared laser to the vibrational frequencies of the CH₂ and CH₃ groups on the alkyl chains, one can obtain a vibrational spectrum of only those molecules at the interface.

Ordered Alkyl Chains: A strong SFVS signal from the methyl (CH₃) symmetric stretch and a weak signal from the methylene (B1212753) (CH₂) symmetric stretch indicate that the alkyl chains are well-ordered and oriented nearly perpendicular to the surface in an all-trans conformation.

Disordered Alkyl Chains: The presence of strong gauche-related peaks indicates conformational disorder within the chains.

This technique allows for the in-situ characterization of DDAH monolayers, providing insight into how factors like concentration and substrate affect the packing density and orientation of the adsorbed surfactant molecules. nih.gov

Electrophoretic and Conductometric Analyses

These methods measure the transport properties of ions and charged species, offering insights into ion-solvent interactions, aggregation, and surface interactions.

Capillary Electrophoresis (CE) is a powerful separation technique that relies on the movement of ions in an electric field. libretexts.org A key phenomenon in CE is the electroosmotic flow (EOF), which is the bulk flow of the buffer solution within the capillary. libretexts.orgnih.gov In a standard fused-silica capillary, the inner wall possesses silanol (B1196071) groups (Si-OH) that deprotonate at pH values above ~3, creating a negatively charged surface (SiO⁻). asdlib.org This negative surface attracts cations from the buffer, forming an electrical double layer. When a voltage is applied, these solvated cations migrate towards the cathode, dragging the bulk solution with them and generating the EOF. libretexts.orgasdlib.org

Cationic surfactants like DDAH have a profound effect on the EOF. When introduced into the buffer, the positively charged DDAH monomers are electrostatically attracted to the negatively charged capillary wall. This adsorption process occurs in several stages:

Neutralization: At low concentrations, DDAH monomers adsorb and begin to neutralize the negative surface charge of the capillary. This leads to a significant reduction in the EOF.

Charge Reversal: As the concentration of DDAH increases, a monolayer forms on the wall, completely neutralizing the surface. Further adsorption leads to the formation of a bilayer, with the positively charged headgroups of the second layer facing the bulk solution. This imparts a net positive charge to the capillary wall.

EOF Reversal: With the capillary wall now positively charged, it attracts anions from the buffer. These anions migrate towards the anode under the applied electric field, dragging the bulk liquid with them and causing the EOF to reverse its direction (from cathodic to anodic).

By measuring the EOF mobility at different DDAH concentrations, one can precisely study the dynamics of surfactant adsorption onto the silica (B1680970) surface. This makes CE a valuable tool for characterizing the interactions between DDAH and solid surfaces. The use of surfactants and other coatings is a common strategy to modify and stabilize the EOF to improve separation repeatability. nih.govunt.edu

Table 3: Effect of this compound (DDAH) Concentration on Electroosmotic Flow (EOF) in a Fused-Silica Capillary

| DDAH Concentration | Capillary Wall Charge | EOF Magnitude | EOF Direction |

| Zero | Negative | High | Cathodic |

| Low | Partially Neutralized | Reduced | Cathodic |

| Intermediate | Near Neutral | Very Low / Zero | - |

| High | Positive | Increasing | Anodic |

Electrical Conductivity Measurements for Aggregation Behavior

Electrical conductivity measurements are a fundamental and widely used method to study the aggregation behavior of ionic surfactants like DDAH in aqueous solutions. This technique is particularly effective for determining the critical micelle concentration (CMC), the specific concentration at which surfactant molecules self-assemble into micelles.

The principle of this method relies on monitoring the change in electrical conductivity of a solution as the surfactant concentration is increased. Below the CMC, DDAH exists as individual didodecyldimethylammonium cations and hydroxide anions, and the specific conductivity increases linearly with concentration. Upon the formation of micelles above the CMC, the mobility of the surfactant ions is hindered as they become part of larger, slower-moving aggregates. This leads to a distinct change in the slope of the conductivity versus concentration plot. The CMC is identified as the point where these two linear segments intersect. youtube.com

The aggregation behavior of a related compound, didodecyldimethylammonium bromide (DDAB), has been studied in the presence of various salts using conductivity measurements. niscpr.res.in These studies show that the CMC of DDAB decreases significantly in the presence of a low concentration of added salt, such as sodium bromide. niscpr.res.in For instance, the CMC of DDAB was found to decrease from 0.158 mmol kg⁻¹ in water to 0.029 mmol kg⁻¹ in the presence of 0.35 mM NaBr. niscpr.res.in This highlights the sensitivity of the aggregation behavior to the ionic environment.

By conducting conductivity measurements at various temperatures, it is possible to determine the thermodynamic parameters of micellization, including the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. rsc.orgnih.gov A negative ΔG°mic value indicates that the micellization process is spontaneous. The signs and magnitudes of ΔH°mic and ΔS°mic reveal whether the process is driven by enthalpy or entropy. nih.govwikipedia.org For many cationic surfactants, micellization is an entropy-driven process, largely due to the hydrophobic effect and the release of ordered water molecules from around the hydrophobic surfactant tails into the bulk solution. nih.govwikipedia.org

Table 1: Critical Micelle Concentration (CMC) of Didodecyldimethylammonium Bromide (DDAB) in Aqueous Solution

| Method | CMC (mmol kg⁻¹) | Reference |

| Surface Tension | ~0.063 and ~0.158 | niscpr.res.in |

| Conductance | ~0.158 | niscpr.res.in |

| Fluorescence | Supports higher CMC value | niscpr.res.in |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical properties of a substance as a function of temperature while the substance is subjected to a controlled temperature program. tainstruments.comyoutube.com For DDAH and its composites, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly insightful.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.orgdatapointlabs.com It is widely used to investigate thermal phase transitions such as melting, crystallization, and glass transitions. wikipedia.orgnih.gov

In the context of DDAH research, DSC can be used to study the phase behavior of its aqueous solutions and its solid state. For example, in a study of a similar double-chain cationic surfactant, dioctadecyldimethylammonium chloride (DODAC), DSC was used to determine the gel-to-liquid crystalline phase transition temperature (Tm). nih.gov This transition temperature is a key parameter that reflects the packing of the surfactant molecules. The study showed that the Tm could be tuned by the addition of small polar molecules. nih.gov Similarly, DSC studies on aqueous mixtures of nonionic surfactants have been used to construct detailed temperature-composition phase diagrams, revealing the formation of various liquid crystalline phases and solid phase compounds with water. nih.gov Such analyses on DDAH would provide crucial information about its phase behavior, which is vital for formulation and application.

Table 2: Illustrative DSC Data for a Quaternary Ammonium (B1175870) Surfactant (Dioctadecyldimethylammonium Chloride - DODAC)

| System | Phase Transition Temperature (Tm) (°C) | Enthalpy of Phase Transition (ΔHm) (kJ/mol) | Reference |

| DODAC in water | ~45 | Not specified | nih.gov |

| DODAC with additive | Lowered Tm | Not specified | nih.gov |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample over time as the temperature changes. youtube.comyoutube.com This technique is essential for determining the thermal stability and composition of materials, particularly composites containing DDAH. researchgate.net

When DDAH is used to modify clays (B1170129) to create organoclays, TGA is a critical characterization tool. nih.govresearchgate.net The TGA thermogram of such a composite typically shows distinct mass loss steps. An initial mass loss below 150°C is generally attributed to the evaporation of water and other volatile components. youtube.com A subsequent, more significant mass loss at higher temperatures (e.g., 180–350°C) corresponds to the thermal decomposition of the organic surfactant, DDAH, intercalated within the clay galleries. youtube.comjpn.org

The amount of mass lost during the decomposition of the surfactant can be used to quantify the organic content in the organoclay. jpn.org Furthermore, the decomposition temperature provides a measure of the thermal stability of the composite. For instance, studies on montmorillonite (B579905) modified with didodecyldimethylammonium bromide (DDDMA) have shown that the surfactant can be thermally stable up to 400°C, indicating the high thermal stability of the prepared organoclay. nih.gov This information is vital for applications where the material might be exposed to high temperatures, such as in polymer nanocomposites.

Table 3: TGA Data for Montmorillonite Clay Modified with Quaternary Ammonium Surfactants

| Mass Loss Step | Temperature Range (°C) | Attributed To | Reference |

| 1 | < 150 | Water and low molecular weight solvents | youtube.com |

| 2 | 180 - 350 | Decomposition of organic surfactant | jpn.org |

| 3 | 360 - 520 | Dehydroxylation of hydroxyl groups | jpn.org |

| 4 | 530 - 730 | Dehydroxylation of hydroxyl groups | jpn.org |

Other Interfacial and Structural Characterization Methods

To obtain a comprehensive understanding of DDAH-containing materials, other characterization techniques that probe the structure and morphology are indispensable.

X-ray Diffraction (XRD) is a primary technique for analyzing the crystalline structure of materials. mdpi.com It is especially important for studying organoclays prepared using DDAH as a modifying agent for layered silicates like montmorillonite. nih.govappliedmineralogy.com The fundamental principle involves directing X-rays onto a sample and measuring the scattering pattern to determine the arrangement of atoms.

When DDAH cations are intercalated into the interlayer space of montmorillonite, they pry apart the silicate (B1173343) layers, leading to an increase in the basal spacing (d-spacing). nih.govnih.gov This expansion is directly observable in the XRD pattern as a shift of the (001) diffraction peak to lower 2θ angles. researchgate.netresearchgate.net The magnitude of this increase in d-spacing provides critical information about the arrangement and conformation of the DDAH molecules within the clay galleries, such as whether they form a monolayer, bilayer, or a more disordered arrangement. nih.govappliedmineralogy.com For example, studies on montmorillonite modified with didodecyldimethylammonium bromide (DDDMA) showed a significant increase in the basal spacing, confirming the successful intercalation of the surfactant. nih.gov

Table 4: XRD Data for Montmorillonite Modified with Cationic Surfactants

| Clay | Surfactant | Basal Spacing (d₀₀₁) (Å) | Reference |

| Ca-montmorillonite (original) | None | 15.54 | researchgate.net |

| Montmorillonite modified with CTA⁺ | Cetyl trimethylammonium | 38.71 | researchgate.net |

| Montmorillonite modified with DDDMA | Didodecyldimethylammonium | Increased significantly | nih.gov |

Scanning Electron Microscopy (SEM) is a technique used to generate high-resolution images of the surface of a sample. tescan-analytics.com It works by scanning the surface with a focused beam of electrons and detecting the signals produced from the interaction, which provides information about the surface topography and composition. sphinxsai.com

In the context of DDAH research, SEM is invaluable for visualizing the morphology of materials such as organoclays. appliedmineralogy.comresearchgate.net SEM images can reveal changes in the clay's structure upon modification with DDAH, such as the transition from a compact, aggregated structure in the pristine clay to a more delaminated or exfoliated structure in the organoclay. appliedmineralogy.comresearchgate.net These morphological changes significantly influence the material's properties, including its specific surface area and its effectiveness in applications like nanocomposites and adsorbents. mdpi.com For example, SEM studies on organoclays have shown that the stacking of clay layers can vary from irregular and curved at low surfactant loading to more regular and flat at higher surfactant packing densities. appliedmineralogy.comresearchgate.net When combined with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental analysis of the surface, confirming the distribution of the organic modifier. sphinxsai.com

V. Applications in Chemical and Materials Science Research

Role as a Surfactant in Advanced Materials Synthesis

Surfactants play a crucial role in materials synthesis by controlling the size, shape, and morphology of the final product. DDOH, in particular, has been utilized as a templating agent, co-surfactant, and stabilizer in the fabrication of a variety of nanomaterials.

Templating Agent for Nanostructured Carbon Materials

DDOH has been successfully employed as a soft template for the synthesis of nanostructured carbon materials, such as bowl-shaped porous carbon and hollow carbon spheres. researchgate.netrsc.org In this process, the surfactant molecules self-assemble into micelles or other aggregates in a solution containing a carbon precursor. The precursor then polymerizes around these templates. Subsequent carbonization and removal of the template result in a porous carbon material with a structure that is a negative replica of the surfactant assembly.

For instance, bowl-shaped porous carbon materials have been synthesized using didodecyldimethylammonium (B1216837) bromide (a closely related salt) as the templating agent. researchgate.net By adjusting the concentration of the surfactant and the solvent composition, the size and structure of the carbon bowls can be controlled. researchgate.net These materials exhibit high specific surface areas and large pore volumes, making them promising for applications in supercapacitors. researchgate.net

Similarly, hollow carbon spheres can be synthesized using a templating method. rsc.orgnih.govmdpi.comresearchgate.net A dynamic formation process has been identified, involving the evolution from hollow carbon bowls to capsules and finally to spheres. researchgate.net The dual-tailed nature of surfactants like DDOH is thought to be crucial for the formation of these hollow structures. researchgate.net

Table 1: Properties of Bowl-Shaped Porous Carbon Synthesized with Didodecyldimethylammonium Bromide Template

| Property | Value |

|---|---|

| Specific Surface Area | 1,380.20 m²/g |

| Pore Volume | 1.27 cm³/g |

| Heteroatom N doping | 6.68 at. % |

Data from a study on the synthesis of bowl-shaped porous carbon materials. researchgate.net

Co-surfactant in Vesicular Silica (B1680970) Synthesis

While specific studies detailing the use of didodecyldimethylammonium hydroxide (B78521) as a co-surfactant in vesicular silica synthesis are not prevalent in the provided search results, the principles of using cationic surfactants in such syntheses are well-established. Cationic surfactants can act as structure-directing agents in the sol-gel synthesis of silica, leading to the formation of mesoporous and vesicular structures. The interaction between the cationic head groups of the surfactant and the negatively charged silica precursors is key to this templating effect.

Formation of Organized Reaction Microenvironments for Inorganic Precipitations

The self-assembly of surfactants like DDOH in solution creates unique microenvironments that can influence the precipitation of inorganic salts. These organized assemblies, such as micelles or vesicles, can act as nanoreactors, controlling the nucleation and growth of crystals.

In the context of barium sulfate (B86663) precipitation, a common issue in various industrial processes, controlling the particle size and morphology is crucial. researchgate.netgoogle.comgoogle.comfrontiersin.org While the direct use of DDOH for this purpose is not explicitly detailed in the provided results, the concept of using surfactants to mediate such precipitations is a known strategy. The surfactant can adsorb onto the surface of the growing crystals, modifying their growth habit and preventing aggregation.

Stabilization of Metal Oxide Suspensions

The stability of colloidal suspensions is critical in many applications, including ceramics processing and the formulation of coatings. DDOH can act as a dispersant to stabilize suspensions of metal oxides like alumina (B75360) (Al₂O₃). srce.hrnih.govtedpella.com The cationic head group of the surfactant adsorbs onto the surface of the negatively charged alumina particles, creating a repulsive electrostatic barrier that prevents agglomeration. The long hydrophobic tails can also provide steric stabilization. Achieving a stable, well-dispersed suspension is essential for techniques like slip casting, which is used to produce high-quality ceramic bodies. srce.hr

Synthesis of Nanoparticles

DDOH and its bromide counterpart (DDAB) have been extensively used in the synthesis of various nanoparticles, including gold (Au) and indium tin oxide (ITO) nanoparticles. researchgate.netacs.orgnih.govresearchgate.netus.es

In the synthesis of gold nanoparticles, DDAB can act as a capping agent, controlling the size and shape of the nanoparticles and preventing their aggregation. researchgate.netacs.org The surfactant forms a bilayer structure on the surface of the gold nanoparticles, rendering them stable and hydrophilic. researchgate.netacs.org This surface modification is also crucial for subsequent applications, such as the interaction of these nanoparticles with biological molecules like DNA. nih.gov

The synthesis of ITO nanoparticles often involves co-precipitation or sol-gel methods. nih.govrsc.orgnanografi.comresearchgate.net While the direct use of DDOH is not explicitly mentioned in the provided search results for ITO synthesis, surfactants are generally employed to control particle size and prevent agglomeration during the synthesis and processing of these materials. rsc.orgrsc.org

Table 2: Research Findings on Nanoparticle Synthesis with Didodecyldimethylammonium Bromide (DDAB)

| Nanoparticle Type | Role of DDAB | Key Findings |

|---|---|---|

| Gold (Au) | Capping and stabilizing agent | Forms a stable, hydrophilic bilayer on the nanoparticle surface. researchgate.netacs.org Increases the stability of the Au nanoparticle-DNA complex. nih.gov |

| Indium Tin Oxide (ITO) | Not explicitly detailed, but surfactants are generally used for size control and dispersion. | Various methods like co-precipitation and sol-gel are used for synthesis. nih.govrsc.orgnanografi.comresearchgate.net |

This table summarizes the role of DDAB in the synthesis of different nanoparticles based on available research.

Interfacial Phenomena and Adsorption Studies

The behavior of surfactants at interfaces is fundamental to their applications. The adsorption of DDOH and similar surfactants at solid-liquid and air-liquid interfaces has been the subject of detailed research.

Molecular dynamics simulations have been used to study the adsorption of didodecyldimethylammonium bromide (DDAB) at the mica-water interface. rsc.org These studies show that the surfactant molecules adsorb onto the negatively charged mica surface through an ion-exchange mechanism, replacing the existing potassium ions. rsc.org The DDAB molecules then form a well-ordered bilayer structure on the surface. rsc.org

Experimental techniques such as surface tension measurements and infrared spectroscopy have been used to study the adsorption of surfactants at the air-water interface. nih.gov These studies provide insights into the packing and orientation of the surfactant molecules at the interface and the formation of surface aggregates. Understanding these interfacial phenomena is crucial for optimizing the performance of surfactants in various applications, from emulsification to detergency. uobaghdad.edu.iqdntb.gov.uamdpi.com

Adsorption at Mineral-Water Interfaces (e.g., Mica, Clay)

The adsorption of didodecyldimethylammonium (DDA⁺) cations at mineral-water interfaces is a phenomenon driven by both electrostatic and hydrophobic interactions. This process is fundamental to applications such as surface modification, flotation, and lubrication.

Molecular dynamics simulations have provided significant insights into the adsorption of DDA⁺ cations onto negatively charged mica surfaces. nih.gov The primary mechanism is an ion exchange process, where the DDA⁺ cations from the solution replace the naturally occurring potassium ions (K⁺) on the mica surface. nih.gov Once at the interface, the DDA⁺ molecules self-assemble into complex structures. In the absence of the original surface K⁺ ions, DDA⁺ cations rapidly adsorb and organize into a well-ordered bilayer structure. nih.gov The innermost layer, directly interacting with the mica, exhibits strong orientational ordering with the dodecyl chains pointing away from the surface. The outermost layer is comparatively more disordered. nih.gov This bilayer formation effectively transforms the hydrophilic mineral surface into a hydrophobic one. The strong electrostatic interactions between the positively charged ammonium (B1175870) headgroups and the negatively charged mica surface atoms are crucial for this initial adsorption and ordering. nih.gov

The structure of the adsorbed layer is highly dependent on the surfactant's molecular geometry. Compared to single-chain surfactants like cetyltrimethylammonium bromide (CTAB), the double-chain structure of DDA⁺ leads to the formation of more well-defined bilayers, whereas CTAB may form a mix of bilayers and cylindrical micelles at the surface. nih.gov

Modification of Inorganic Substrates (e.g., Pumice, Montmorillonite (B579905) Clay)

The modification of porous inorganic substrates with DDA⁺ transforms them into organo-minerals with enhanced properties for various applications, particularly as adsorbents.

Pumice: Pumice, a porous volcanic rock, can be effectively modified using DDAB to create a potent adsorbent material. tandfonline.com In a typical modification process, powdered pumice is first activated with an acid, such as sulfuric acid (H₂SO₄), to clean the surface and increase its reactivity. tandfonline.com Subsequently, the activated pumice is treated with a solution of DDAB. tandfonline.com The DDA⁺ cations adsorb onto the negatively charged sites of the pumice surface, leading to an "organo-modification." tandfonline.com This process significantly alters the surface characteristics of the pumice, rendering it more effective for adsorbing anionic species from aqueous solutions. tandfonline.com

Characterization techniques confirm the successful modification of the pumice surface. tandfonline.com Fourier-transform infrared spectroscopy (FTIR) identifies the presence of the alkyl functional groups from the DDA⁺, while thermogravimetric analysis (TGA) shows the thermal decomposition profile of the attached organic surfactant, confirming its presence on the mineral composite. tandfonline.com X-ray diffraction (XRD) analysis often shows that the crystalline structure of the pumice itself is not significantly altered by the acid activation and surfactant modification. researchgate.net Scanning electron microscopy (SEM) reveals that the modification can lead to a smoother surface as the surfactant molecules coat the naturally porous structure of the pumice. tandfonline.com

| Technique | Observation on Modified Pumice (DDAB/Pmc) | Inference |

|---|---|---|

| FTIR | Appearance of new peaks corresponding to C-H stretching and bending vibrations. | Successful grafting of didodecyldimethylammonium cations onto the pumice surface. |

| XRD | The crystalline structure of pumice remains largely unchanged after modification. | The modification is a surface phenomenon and does not alter the bulk mineral structure. |

| TGA | Weight loss at temperatures corresponding to the decomposition of the organic surfactant. | Confirms the presence of a thermally stable organic coating on the pumice. |

| SEM | The surface of the modified pumice appears smoother compared to the natural, porous pumice. | Indicates the formation of a surfactant layer covering the pumice surface. |

Montmorillonite Clay: Montmorillonite is a type of smectite clay with a layered structure and a significant cation exchange capacity (CEC). mdpi.com This makes it an ideal candidate for modification with cationic surfactants like DDA⁺. The process involves an ion-exchange reaction where the inorganic cations (typically Na⁺ or Ca²⁺) in the interlayer space of the clay are replaced by the DDA⁺ cations. cambridge.orgresearchgate.net This intercalation of the bulky organic cations forces the clay layers apart, increasing the basal spacing (interlayer distance) and changing the surface from hydrophilic to organophilic. mdpi.comresearchgate.net The resulting material is known as an organo-montmorillonite or organoclay. cambridge.org The efficiency of this modification depends on factors like the CEC of the clay and the chain length of the surfactant. mdpi.com

Catalytic Applications and Mechanisms

The self-assembling nature of didodecyldimethylammonium hydroxide in solution allows it to act as a catalyst, primarily through the formation of micelles. This field, known as micellar catalysis, leverages the unique microenvironment within micelles to influence the rates and pathways of organic reactions.

Micellar Catalysis of Organic Reactions

Micellar catalysis is a green chemistry approach that often uses water as the bulk solvent. tandfonline.com Surfactants like DDAOH, when present in water above their critical micelle concentration (CMC), form aggregates called micelles. These micelles have a hydrophobic core, composed of the long alkyl chains, and a hydrophilic surface (the Stern layer), where the charged headgroups reside. tandfonline.comresearchgate.net

The primary role of the micelle in catalysis is not typically to participate chemically in the reaction but to act as a micro-reactor. tandfonline.com It solubilizes water-insoluble organic reactants within its hydrophobic core, effectively creating a highly concentrated reaction medium. tandfonline.comresearchgate.net This "concentration effect" is a major factor in the observed rate enhancements for many organic reactions, which can be significantly faster in micellar solutions than in bulk organic solvents. cambridge.org The reaction mixture often appears as a micro-emulsion. tandfonline.com

Influence of Aggregate Structure on Reaction Kinetics

The kinetics of a micellar-catalyzed reaction are profoundly influenced by the structure of the surfactant aggregates and the location of the reactants within them. The most common framework for analyzing these kinetics is the pseudophase model, which treats the micellar phase and the bulk aqueous phase as distinct regions. cambridge.orgnumberanalytics.com

The rate of a reaction can be accelerated or inhibited depending on how the reactants partition between the bulk solution and the micelles. For a bimolecular reaction, if both reactants are hydrophobic and partition into the micellar core, the reaction rate is typically enhanced due to the high local concentration. cambridge.org Conversely, if one reactant is sequestered in the micelle while the other remains in the aqueous phase, the reaction can be inhibited due to the separation of the reactants. numberanalytics.com

The structure of the micelle itself, including its size, shape, and the nature of its counterion, also plays a critical role. For ionic surfactants like DDAOH, the Stern layer, which is the region at the micelle-water interface containing the headgroups and bound counterions, is particularly important. cambridge.org It can attract or repel charged reactants and transition states, influencing the reaction pathway. For example, in the hydrolysis of esters, the hydroxide ions (OH⁻) can be concentrated in the Stern layer of a cationic micelle, in close proximity to an ester molecule solubilized in the core, leading to a significant rate acceleration. cambridge.org

Interaction with Layered Double Hydroxides in Catalytic Systems

Layered Double Hydroxides (LDHs) are anionic clays (B1170129) with positively charged layers and exchangeable interlayer anions. rsc.orgrsc.org Their structure and tunable composition make them useful as catalysts and catalyst supports. researchgate.netnih.gov The interaction of surfactants with LDHs can create hybrid materials with enhanced catalytic properties.

While the intercalation of anionic surfactants (like sodium dodecyl sulfate, SDS) into the interlayer space of LDHs is a common modification strategy, the interaction with cationic surfactants like DDA⁺ is also significant. rsc.orgnih.gov Since the LDH layers are positively charged, cationic surfactants will not intercalate via ion exchange. However, they can be incorporated through other means or adsorb onto the external surfaces of the LDH particles.

In some cases, surfactants are used during the synthesis of LDHs to act as templates or structure-directing agents, influencing the morphology and surface area of the final material. researchgate.net Modifying an LDH catalyst with a cationic surfactant can alter its surface hydrophobicity, which can be beneficial for reactions involving organic substrates in aqueous media by improving the affinity between the reactant and the catalyst surface. researchgate.net For instance, surfactant modification of NiFe-LDH has been shown to create a superaerophobic surface that facilitates the release of gas bubbles in the oxygen evolution reaction (OER), enhancing catalytic efficiency. researchgate.net Though not directly involving DDAOH, this illustrates the principle that modifying an LDH surface with a surfactant can fundamentally alter its behavior in a catalytic system.

Vi. Computational and Theoretical Modeling Studies

Molecular Dynamics Simulations of Self-Assembly and Interfacial Interactions

Molecular dynamics (MD) simulations offer a virtual microscope to observe the dynamic processes of surfactant self-assembly and their behavior at interfaces. These simulations model the interactions between individual atoms and molecules over time, revealing pathways and structures that are often difficult to characterize experimentally. cuny.edu

Detailed Research Findings:

Studies on double-chained cationic surfactants like didodecyldimethylammonium (B1216837) (DDA⁺) reveal a rich variety of self-assembly behaviors influenced by factors such as counterions, concentration, and temperature. nih.govnih.gov MD simulations have been instrumental in understanding these phenomena.

Influence of Counterions: The self-assembly of DDA⁺ is highly dependent on the associated counterion. For instance, simulations and experimental work have shown that hydrolyzable counterions like phosphate (B84403), oxalate (B1200264), and carbonate can modulate the resulting aggregate structures. nih.gov With phosphate and carbonate ions, DDA⁺ tends to form extended isotropic micellar solutions. These micelles are often prolate ellipsoids whose size and aspect ratio change with concentration and the specific hydrolysis state of the counterion (e.g., PO₄³⁻, HPO₄²⁻, H₂PO₄⁻). nih.gov In contrast, oxalate counterions tend to promote the formation of bilayer structures even in dilute solutions. nih.gov

Hierarchical Structures: Coarse-grained MD simulations on the closely related didodecyldimethylammonium bromide (DDAB) have uncovered unconventional, hierarchically ordered structures. nih.gov A notable finding is the formation of a "lamellae-in-lamellae" phase, where inner lamellae with a short periodic length are embedded perpendicularly within an outer lamellar structure with a longer period. nih.gov This complex architecture is attributed to the enhanced hydrophilicity and rigidity from the short tails of the DDAB molecule, which favor the formation of the inner lamellae. nih.gov

Interfacial Behavior: At interfaces, such as the oil-water interface, surfactants like DDA⁺ analogues arrange themselves to minimize the system's free energy. MD simulations show that surfactants can form dynamic aggregates or rafts even at low surface concentrations, with the molecules initially lying parallel to the interface. researchgate.net As concentration increases, a more ordered monolayer forms. Simulations of mixed surfactant systems at an oil-water interface have quantified parameters like interfacial thickness and interfacial formation energy (IFE), showing how the right combination of surfactants can lead to a more stable and thicker interfacial film, which is crucial for applications like enhanced oil recovery. syxbsyjg.comnih.gov For example, in a binary system of alkanolamide and AES (fatty alcohol polyoxyethylene ether sodium sulfate), the interfacial film thickness was found to increase to 18.08 Å. nih.gov

| Counterion Type | Hydrolysis State | Observed Aggregate Structure in Dilute Solution | Structure at High Concentration |

|---|---|---|---|

| Phosphate | PO₄³⁻ | Prolate Ellipsoidal Micelles | Lamellar (Lα) Phase |

| HPO₄²⁻ | Prolate Ellipsoidal Micelles (preceded by disordered and tetragonal mesh phases) | Lamellar (Lα) Phase | |

| H₂PO₄⁻ | Prolate Ellipsoidal Micelles | Lamellar (Lα) Phase | |

| Carbonate | HCO₃⁻/CO₃²⁻ | Prolate Ellipsoidal Micelles | Lamellar (Lα) Phase |

| Oxalate | C₂O₄²⁻ | Bilayer Structures (limited swelling) | Lamellar (Lα) Phase |

| HC₂O₄⁻ | Bilayer Structures | Lamellar (Lα) Phase |

Quantum Chemical Approaches in Related Surfactant Systems (e.g., Flotation Reagents)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and interaction mechanisms of surfactant molecules. mdpi.comacs.org While extensive quantum chemical studies specifically on didodecyldimethylammonium hydroxide (B78521) are not widely published, the approaches used for related surfactant systems, such as flotation reagents, are directly applicable. Flotation reagents are surfactants used to selectively separate minerals. dntb.gov.uaresearchgate.net

Detailed Research Findings:

Interaction Mechanisms: Quantum chemistry is used to elucidate how surfactant molecules (collectors) adsorb onto mineral surfaces. dntb.gov.uabohrium.com These calculations can determine the adsorption energy, bond lengths, and electronic charge transfer between the surfactant and the surface, distinguishing between physisorption (driven by weaker van der Waals or electrostatic forces) and chemisorption (involving the formation of chemical bonds). bohrium.com For example, DFT calculations have been used to show how collectors like amidoxime (B1450833) surfactants form hydrogen bonds with oxygen atoms on a quartz surface, explaining their collection efficiency in reverse flotation. acs.org

Molecular-Level Properties: These methods allow for the calculation of key molecular properties that govern surfactant performance. mdpi.com This includes the spatial configuration of the molecule, the distribution of its frontier molecular orbitals (HOMO and LUMO), and its molecular electrostatic potential map. acs.org The HOMO and LUMO energies are particularly important as they indicate the molecule's ability to donate or accept electrons, which is central to its reactivity and interaction with mineral surfaces. dntb.gov.ua

Designing New Reagents: By providing a theoretical basis for structure-performance relationships, quantum chemistry aids in the rational design of new, more efficient, and selective flotation reagents. mdpi.comdntb.gov.ua Researchers can computationally screen potential surfactant molecules by calculating their interaction energies with specific minerals, optimizing headgroup structures and tail lengths for desired applications before undertaking expensive synthesis and experimentation. dntb.gov.ua

| Computational Method | Key Outputs | Application in Surfactant Systems |

|---|---|---|

| Density Functional Theory (DFT) | Adsorption Energies | Quantifying the strength of surfactant binding to a mineral surface. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Assessing the electron-donating/accepting capabilities and reactivity of the surfactant. | |

| Electrostatic Potential Maps | Visualizing charge distribution to predict sites for electrostatic interactions. | |

| Ab Initio Molecular Dynamics (AIMD) | Simulation of atomic motion based on quantum mechanics | Studying the dynamic adsorption process on surfaces with high accuracy for small systems. |

Theoretical Frameworks for Understanding Aggregate Formation and Stability

The spontaneous formation of aggregates like micelles and bilayers in surfactant solutions is governed by fundamental thermodynamic principles. Theoretical frameworks aim to explain and predict this behavior based on the molecular structure of the surfactant and the properties of the solvent. researchgate.netacs.org

Detailed Research Findings:

Tail Transfer Energy: A significant favorable contribution comes from the transfer of the hydrophobic surfactant tails from the aqueous environment into the non-polar interior of the aggregate. This is the primary driving force for aggregation, often referred to as the hydrophobic effect. researchgate.net